molecular formula C15H10FNO3 B6376954 MFCD18314490 CAS No. 1261975-83-0

MFCD18314490

Cat. No.: B6376954
CAS No.: 1261975-83-0
M. Wt: 271.24 g/mol
InChI Key: HXRRZWWUWLHTOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring with the desired substituents is synthesized through a series of reactions, including halogenation, nitration, and reduction.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Addition of the Methoxycarbonyl Group: The methoxycarbonyl group is added via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted by other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The fluorine atom can enhance the compound’s binding affinity to its targets through halogen bonding. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • 2-Cyano-5-(3-chloro-5-methoxycarbonylphenyl)phenol
  • 2-Cyano-5-(3-bromo-5-methoxycarbonylphenyl)phenol
  • 2-Cyano-5-(3-iodo-5-methoxycarbonylphenyl)phenol

Comparison:

  • Uniqueness: The presence of the fluorine atom in 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability.
  • Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in substitution and elimination reactions compared to its halogen analogs.
  • Binding Affinity: The fluorine atom can enhance the compound’s binding affinity to biological targets through halogen bonding, making it potentially more effective in certain applications.

This detailed article provides a comprehensive overview of 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRRZWWUWLHTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684935
Record name Methyl 4'-cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-83-0
Record name Methyl 4'-cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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